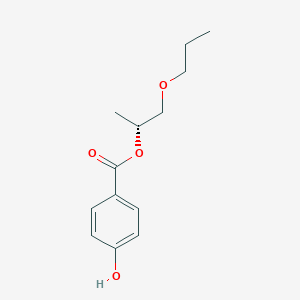
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate is a chemical compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid, which is known for its wide range of applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This compound is characterized by its unique structural configuration, which includes a propoxy group and a hydroxybenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-1-propoxypropan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxybenzoate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can further participate in various biochemical pathways. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate is unique due to its specific structural configuration, which includes a chiral center and a propoxy group This configuration may impart distinct physicochemical properties and biological activities compared to other hydroxybenzoate esters
Propiedades
Número CAS |
918162-07-9 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[(2R)-1-propoxypropan-2-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-8-16-9-10(2)17-13(15)11-4-6-12(14)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
SYTJKMSCQZIKKB-SNVBAGLBSA-N |
SMILES isomérico |
CCCOC[C@@H](C)OC(=O)C1=CC=C(C=C1)O |
SMILES canónico |
CCCOCC(C)OC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


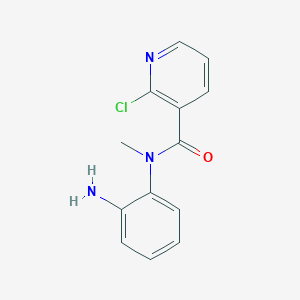
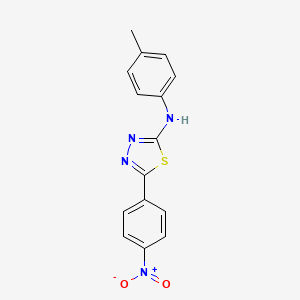
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)

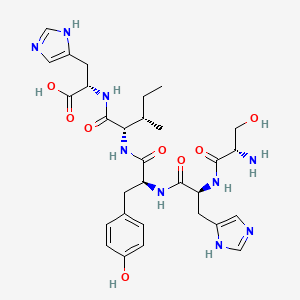
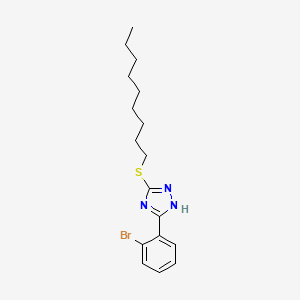
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
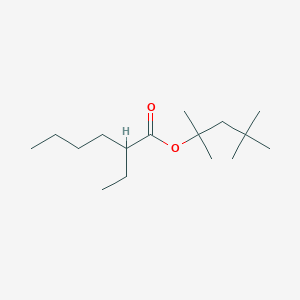
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
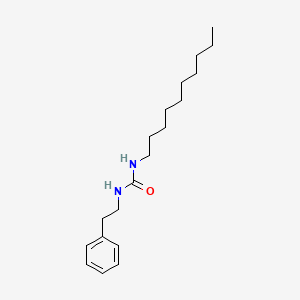
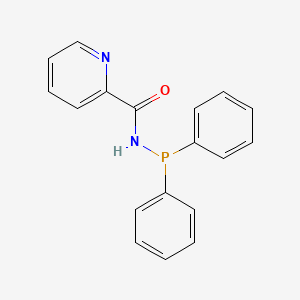
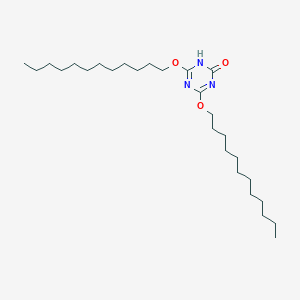
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
